5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole is a complex heterocyclic molecule It features multiple functional groups, including a pyrazole ring, an azetidine ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with β-diketones.
Introduction of the bromine substituent: This step involves bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the azetidine ring: This can be synthesized by reacting azetidine-1-carbonyl chloride with the brominated pyrazole intermediate.
Final coupling reaction: The azetidine intermediate is then coupled with 1-methyl-3-phenyl-1H-pyrazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: can undergo various chemical reactions, including:
Substitution reactions: The bromine substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for the formation of more complex ring systems through cyclization reactions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, azetidines, and other heterocyclic compounds .
Scientific Research Applications
5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Biological Studies: It can be used to study the biological activity of pyrazole and azetidine derivatives.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole: Lacks the azetidine and bromine substituents.
4-bromo-1H-pyrazole: Lacks the azetidine and phenyl substituents.
Azetidine-1-carbonyl derivatives: Lacks the pyrazole ring.
Uniqueness
5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity . The presence of both the pyrazole and azetidine rings, along with the bromine substituent, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18BrN5O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H18BrN5O/c1-22-17(7-16(21-22)14-5-3-2-4-6-14)18(25)23-9-13(10-23)11-24-12-15(19)8-20-24/h2-8,12-13H,9-11H2,1H3 |
InChI Key |
FFQXHPFZNXONMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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